molecular formula C19H12BrN5O7 B4932887 N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide

Cat. No. B4932887
M. Wt: 502.2 g/mol
InChI Key: XGWMHZRWGLGHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as BTA-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a member of the family of benzamides, which are known to have various biological activities.

Mechanism of Action

The exact mechanism of action of BTA-1 is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. By inhibiting cGAS, BTA-1 can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects:
BTA-1 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. BTA-1 has also been shown to increase the levels of the neurotransmitter dopamine, which is important for the regulation of movement and mood.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTA-1 in lab experiments is its high purity and stability. It can be easily synthesized and stored for future use. However, one of the limitations of using BTA-1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BTA-1. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BTA-1 and its effects on various biochemical and physiological processes.

Synthesis Methods

BTA-1 can be synthesized through a three-step process involving the reaction of 4-bromoaniline with 2,4,6-trinitrobenzene-1-sulfonyl chloride, followed by the reduction of the nitro group with tin(II) chloride, and finally, the reaction of the resulting amine with 4-(trifluoromethyl)benzoic acid chloride. This synthesis method has been optimized to yield high purity BTA-1.

Scientific Research Applications

BTA-1 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BTA-1 has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-(4-bromophenyl)-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5O7/c20-12-3-7-14(8-4-12)22-19(26)11-1-5-13(6-2-11)21-18-16(24(29)30)9-15(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWMHZRWGLGHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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